molecular formula C13H17ClN2O B2660421 2-chloro-N-(3-methyl-4-pyrrolidin-1-ylphenyl)acetamide CAS No. 875156-65-3

2-chloro-N-(3-methyl-4-pyrrolidin-1-ylphenyl)acetamide

Cat. No.: B2660421
CAS No.: 875156-65-3
M. Wt: 252.74
InChI Key: HZSUYRXGPWHFMD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-methyl-4-pyrrolidin-1-ylphenyl)acetamide typically involves the reaction of 3-methyl-4-pyrrolidin-1-ylphenylamine with chloroacetyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-methyl-4-pyrrolidin-1-ylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-(3-methyl-4-pyrrolidin-1-ylphenyl)acetamide is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-methyl-4-pyrrolidin-1-ylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(3-methyl-4-pyrrolidin-1-ylphenyl)acetamide is unique due to the presence of both the chloro and pyrrolidinyl groups, which confer specific reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-chloro-N-(3-methyl-4-pyrrolidin-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c1-10-8-11(15-13(17)9-14)4-5-12(10)16-6-2-3-7-16/h4-5,8H,2-3,6-7,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSUYRXGPWHFMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CCl)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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